(2-Bromo-4-nitrophenyl)methanol

Selective Oxidation Pharmaceutical Intermediates Aldehyde Synthesis

(2-Bromo-4-nitrophenyl)methanol (CAS 183111-34-4) is a disubstituted benzyl alcohol featuring a bromine atom ortho to the hydroxymethyl group and a nitro group para to it. This substitution pattern creates a push-pull electronic system that distinctly modulates the reactivity of both the aromatic ring and the benzylic alcohol.

Molecular Formula C7H6BrNO3
Molecular Weight 232.033
CAS No. 183111-34-4
Cat. No. B599073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromo-4-nitrophenyl)methanol
CAS183111-34-4
Molecular FormulaC7H6BrNO3
Molecular Weight232.033
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])Br)CO
InChIInChI=1S/C7H6BrNO3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-3,10H,4H2
InChIKeySKFLKCLXNZFRNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring (2-Bromo-4-nitrophenyl)methanol (CAS 183111-34-4) for Regioselective Synthesis: A Strategic Building Block


(2-Bromo-4-nitrophenyl)methanol (CAS 183111-34-4) is a disubstituted benzyl alcohol featuring a bromine atom ortho to the hydroxymethyl group and a nitro group para to it. This substitution pattern creates a push-pull electronic system that distinctly modulates the reactivity of both the aromatic ring and the benzylic alcohol . The compound is a crystalline solid (mp 85-87°C) with a molecular weight of 232.03 g/mol and is typically supplied at 95% purity . Its primary value lies in its role as a bifunctional building block for pharmaceutical intermediates, particularly in the synthesis of kinase inhibitors, where the bromine serves as a cross-coupling handle and the nitro group can be reduced to an amine for further elaboration [1].

Why (2-Bromo-4-nitrophenyl)methanol Cannot Be Replaced by Generic Nitrobenzyl Alcohols


Generic substitution with mono-substituted nitrobenzyl alcohols (e.g., 4-nitrobenzyl alcohol) or regioisomeric analogs (e.g., 2-bromo-5-nitrophenyl) fails because the specific 2-bromo-4-nitro pattern is critical for both electronic activation and steric control in subsequent transformations. The ortho-bromine significantly deactivates the benzylic position towards unwanted oxidation side-reactions compared to the para-nitro analog alone, while the para-nitro group strongly activates the aryl bromide for oxidative addition in palladium-catalyzed cross-couplings [1]. Evidence from oxidation studies shows that 4-nitrobenzyl alcohol undergoes rapid over-oxidation to benzoic acid derivatives under standard conditions, whereas the electron-withdrawing bromine in (2-Bromo-4-nitrophenyl)methanol mitigates this, enabling higher aldehyde selectivity [2]. This precise regiochemistry is mandatory for the patented synthesis of RAF inhibitors, where the compound provides the exact spatial and electronic requirements for downstream macrocyclization [3].

Quantitative Differentiation Guide for (2-Bromo-4-nitrophenyl)methanol


Superior Aldehyde Selectivity in Benzylic Oxidation vs. 4-Nitrobenzyl Alcohol

Under photochemical or metal-catalyzed oxidation conditions, 4-nitrobenzyl alcohol (the non-brominated analog) exhibits poor selectivity towards the corresponding aldehyde, with over-oxidation to the carboxylic acid being a major side reaction. A quantitative cross-study comparison reveals that while 4-nitrobenzyl alcohol achieves only 5.2% selectivity for 4-nitrobenzaldehyde at 50% conversion in a TiO2/Cu(II)/solar system [1], (2-Bromo-4-nitrophenyl)methanol can be converted to the desired p-nitrobenzaldehyde in 94% isolated yield under optimized Rh(III)/chloride conditions [2]. The ortho-bromine suppresses the formation of benzoic acid byproducts through a combination of steric shielding and electronic deactivation of the benzylic radical cation intermediate [3].

Selective Oxidation Pharmaceutical Intermediates Aldehyde Synthesis

Regiochemical Purity Enables Exclusive Mono-Coupling in Sequential Suzuki Reactions

For building blocks bearing multiple potential leaving groups, chemoselectivity is paramount. Studies on structurally related 1,4-dibromo-2-nitrobenzene demonstrate that the bromine position ortho to a nitro group is activated for preferential Suzuki coupling at room temperature with a phosphine-free palladium catalyst [1]. In (2-Bromo-4-nitrophenyl)methanol, the single bromine is positioned precisely ortho to the nitro group, guaranteeing exclusive mono-coupling without competing side reactions at other positions. This contrasts with regioisomers like (4-bromo-2-nitrophenyl)methanol, where the bromine is meta to the nitro group and thus less electronically activated, potentially requiring harsher conditions or leading to lower conversion rates in analogous reactions [2].

Palladium Catalysis Cross-Coupling Regioselectivity

Validated Synthetic Utility in Patented Kinase Inhibitor Synthesis (RAF Inhibitors)

A key differentiator for procurement is documented successful application in high-value pharmaceutical programs. (2-Bromo-4-nitrophenyl)methanol is explicitly used as a critical intermediate in the synthesis of spirocyclic RAF inhibitors patented by Jiangsu Hengrui Medicine (CN113264945B) [1]. The compound's unique substitution pattern is essential for constructing the spirocyclic core; the hydroxymethyl group is elaborated into the spiro junction, while the bromine and nitro groups are sequentially functionalized to introduce amine and aryl substituents with precise geometry [2]. In contrast, the non-brominated analog 4-nitrobenzyl alcohol lacks the necessary halogen handle for this sequence, rendering it unsuitable. The patent literature does not describe alternative regioisomers successfully achieving the same target scaffold, underscoring the compound's irreplaceability in this therapeutic context [1].

Medicinal Chemistry Kinase Inhibitors Process Chemistry

Controlled Reduction of the Nitro Group Without Benzylic Bromine Displacement

The simultaneous presence of a benzylic alcohol and an aryl bromide presents a chemoselectivity challenge during nitro group reduction: many reducing agents can either debrominate or reduce the benzylic alcohol. Studies on the reduction behavior of 4-nitrobenzyl derivatives demonstrate that the nitro group can be reduced by the chloramphenicol nitroreductase (CNR) enzyme without affecting the benzylic position [1]. While direct data for (2-Bromo-4-nitrophenyl)methanol is not available in that study, class-level inference from twenty tested 4-nitrobenzyl derivatives indicates that the nitro group is selectively reduced in the presence of ester and ether functionalities [1]. The ortho-bromine in the target compound is expected to remain intact under mild catalytic hydrogenation or enzymatic conditions, whereas compounds with benzylic halogens (e.g., 4-nitrobenzyl bromide) would undergo competitive hydro-dehalogenation, illustrating the advantage of having the halogen on the ring rather than the side chain [2].

Chemoselective Reduction Building Block Stability Aromatic Amine Synthesis

Optimal Use Cases for (2-Bromo-4-nitrophenyl)methanol in Research and Development


Synthesis of 4-Nitrobenzaldehyde via Selective Benzylic Oxidation

When the synthetic objective is 4-nitrobenzaldehyde, (2-Bromo-4-nitrophenyl)methanol provides a high-yielding (94%) route under Rh(III)/chloride conditions, dramatically outperforming the direct oxidation of 4-nitrobenzyl alcohol which suffers from poor selectivity (5.2% at 50% conversion) [1]. This application is directly supported by the quantitative selectivity advantage documented in Section 3, making it the preferred starting material for this specific aldehyde target.

Palladium-Catalyzed Cross-Coupling to Generate Biaryl Pharmacophores

For medicinal chemistry projects requiring a para-nitrobenzyl alcohol scaffold with an ortho-aryl substituent, this compound is the ideal electrophilic partner. The ortho-bromine is activated by the para-nitro group, enabling mild, phosphine-free Suzuki-Miyaura coupling with arylboronic acids [2]. This reactivity profile is inferred from the well-established class behavior of ortho-nitro aryl bromides and is critical for constructing biaryl libraries without protecting group manipulations.

Multi-Step Synthesis of RAF Kinase Inhibitors and Spirocyclic Derivatives

As validated by the granted patent CN113264945B, (2-Bromo-4-nitrophenyl)methanol serves as an indispensable intermediate for spirocyclic RAF inhibitors [3]. The three functional groups (bromine, nitro, hydroxymethyl) are sequentially and orthogonally transformed to assemble the complex spirocyclic architecture, a synthetic sequence that cannot be executed with simpler mono-functional or differently substituted analogs. Industrial procurement for this therapeutic program requires the exact CAS 183111-34-4.

Chemoselective Synthesis of Ortho-Bromo Anilines via Nitro Reduction

In routes requiring an ortho-bromo aniline building block with a benzylic alcohol intact, this compound offers a chemoselectivity advantage. The aryl bromide is retained during catalytic or enzymatic nitro reduction, whereas benzylic halide analogs would undergo hydrogenolysis [4]. This enables a synthetic strategy of 'reduce first, then couple' for the preparation of functionalized aniline intermediates.

Technical Documentation Hub

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